7-Methoxyquinolin-8-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
7-methoxyquinolin-8-ol |
InChI |
InChI=1S/C10H9NO2/c1-13-8-5-4-7-3-2-6-11-9(7)10(8)12/h2-6,12H,1H3 |
InChI Key |
SBKZCULRJNNBHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
A Legacy of Discovery: the Historical Context and Evolution of Quinoline Chemistry
The story of quinoline (B57606) chemistry begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar. wikipedia.org Initially named "leukol," its identity was further shaped by French chemist Charles Gerhardt, who in 1842, obtained a similar compound by distilling quinine (B1679958) with potassium hydroxide, which he called "Chinoilin" or "Chinolein." wikipedia.org It was later determined by August Hoffmann that these were, in fact, the same compound. wikipedia.org
The historical significance of quinoline is deeply intertwined with the development of pharmaceuticals. Quinine, a quinoline alkaloid extracted from the bark of the cinchona tree, was the primary treatment for malaria for over a century. numberanalytics.comresearchgate.netglobalresearchonline.net This spurred extensive research into quinoline derivatives, leading to the synthesis of pivotal antimalarial drugs like chloroquine, primaquine, and mefloquine. researchgate.netglobalresearchonline.net The discovery that methylene (B1212753) blue possessed mild antimalarial activity also contributed to the development of 8-aminoquinoline (B160924) drugs. globalresearchonline.net
Beyond medicine, quinoline's journey has seen it become a fundamental building block in heterocyclic chemistry. numberanalytics.com Its unique structure and reactivity have made it a precursor for a wide array of complex molecules used in agrochemicals and materials science. numberanalytics.com The versatility of the quinoline scaffold stems from its ability to undergo various chemical reactions, making it a subject of continuous study and application. numberanalytics.comfrontiersin.org
The Architectural Advantage: Structural Significance of the Quinoline Scaffold
The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in molecular design and advanced materials. frontiersin.orgmdpi.com This bicyclic system provides a rigid and planar framework that can be readily functionalized at various positions, allowing for the fine-tuning of its electronic and steric properties. frontiersin.orgscientific.net
In Advanced Materials:
The unique photophysical properties of quinoline derivatives make them valuable in the development of advanced materials. They are utilized in the manufacture of dyes and serve as solvents for resins and terpenes. wikipedia.org The electron donor-acceptor architecture that can be created with quinoline derivatives leads to applications in organic electronics, such as in the development of new conjugated polymers with large intramolecular charge transfer. hnuejs.edu.vn The ability of the quinoline nucleus to be modified, for instance by introducing an alkoxy group at the 7-position, can enhance properties like water solubility and antiproliferative activity, making these derivatives promising for various material applications. frontiersin.org
In Molecular Design:
In the realm of molecular design, the quinoline scaffold is a versatile platform for creating compounds with specific biological activities. mdpi.comnih.gov By adding different functional groups, researchers can modulate the compound's interaction with biological targets. scientific.net For example, the design of D-π-A (donor-π-acceptor) quinoline derivatives has led to molecules with solvatochromic effects and the ability to detect specific analytes. rsc.org The strategic placement of substituents is crucial; for instance, chlorination at the 7-position has been shown to improve NMDA receptor blockade in certain derivatives. mdpi.comresearchgate.net This adaptability has made the quinoline scaffold a cornerstone in the rational design of new therapeutic agents and functional molecules. mdpi.commdpi.com
Expanding the Horizons: Current Research Frontiers Involving Methoxyquinoline Derivatives
De Novo Synthetic Routes to the Quinoline Core
The foundational approach to synthesizing quinoline derivatives involves the construction of the heterocyclic ring system from acyclic precursors. These methods, often named after their discoverers, have been refined over more than a century and remain cornerstones of heterocyclic chemistry.
Cyclocondensation and Annulation Reactions
Cyclocondensation and annulation reactions represent the classical and most direct methods for assembling the quinoline core. These reactions typically involve the condensation of an aniline-based precursor with a carbonyl compound, followed by an acid-catalyzed cyclization and dehydration/oxidation to form the aromatic quinoline ring.
Several named reactions are central to this approach:
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org The reaction can be catalyzed by acids or bases and proceeds via an initial aldol-type condensation followed by cyclodehydration. organic-chemistry.orgiipseries.org A transition-metal-free approach using a reusable solid acid catalyst, Nafion NR50, under microwave conditions has been developed for the Friedländer synthesis, highlighting a move towards more environmentally benign methodologies. mdpi.com
Combes Synthesis: In this reaction, anilines are reacted with β-diketones in the presence of a strong acid catalyst, such as sulfuric acid, to yield 2,4-disubstituted quinolines. iipseries.org The mechanism involves the formation of an enamine intermediate which then undergoes protonation and cyclization. iipseries.org
Doebner-von Miller Reaction: This is a variation of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone reacts with an aniline (B41778) in the presence of an acid catalyst. rsc.org
Pfitzinger Reaction: This reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a strong base to produce quinoline-4-carboxylic acids. iipseries.org
Modern annulation strategies have expanded the scope and efficiency of quinoline synthesis. Oxidative annulation, for instance, leverages catalysts, oxidants, and specific solvents to improve reaction efficiency. mdpi.comscilit.com One such method is a transition-metal-free oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, which proceeds in moderate to excellent yields. nih.govfrontiersin.org This reaction involves a sequence of transamination, oxidation, intramolecular cyclization, and aromatization. frontiersin.org
Table 1: Comparison of Classical Quinoline Syntheses
| Reaction Name | Key Reactants | Typical Catalyst/Conditions | Product Type |
|---|---|---|---|
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Acid or Base | Substituted Quinolines |
| Combes Synthesis | Aniline + β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines |
| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl compound | Acid Catalyst | Substituted Quinolines |
| Pfitzinger Reaction | Isatin + Carbonyl compound | Strong Base | Quinoline-4-carboxylic acids |
Multi-Component Reactions for Quinoline Ring Formation
Multi-component reactions (MCRs) provide a highly efficient and atom-economical route to complex molecules like quinolines by combining three or more reactants in a single synthetic operation. rsc.orgtcichemicals.com This approach avoids the isolation of intermediates, saving time and resources. nih.gov
The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent MCR for synthesizing tetrahydroquinoline derivatives, which can then be oxidized to quinolines. nih.gov A copper(I)-catalyzed three-component regioselective synthesis of functionalized quinolines has been developed using anilines, aldehydes, and enaminones. rsc.org Similarly, iodine has been used as an eco-friendly catalyst in MCRs to produce diverse quinoline scaffolds. rsc.org For example, a three-component tandem annulation of aromatic amines, aromatic aldehydes, and 4-hydroxycoumarin (B602359) proceeds under microwave irradiation with iodine as the sole catalyst. rsc.org
Regioselective Functionalization of the Quinoline Nucleus
When a pre-existing quinoline core is available, the challenge shifts to introducing substituents at specific positions (regioselectivity). For a molecule like this compound, this means the precise placement of the methoxy and hydroxyl groups onto the benzo portion of the quinoline ring.
Directed Introduction of Methoxy and Hydroxyl Groups
Achieving the specific 7-methoxy, 8-hydroxy substitution pattern often requires multi-step synthetic sequences or the use of directing groups to control regiochemistry. The nitrogen atom in the quinoline ring can act as an endogenous directing group, often guiding functionalization to the C8 position.
The use of a quinoline N-oxide is a common strategy to direct functionalization. mdpi.comnih.govacs.org The N-oxide group activates the quinoline system and can direct metallation and subsequent reactions to the C8 position. nih.govacs.org For example, Ru(II)-catalyzed C8 arylation of quinoline N-oxides with arylboronic acids has been demonstrated, showcasing a method for regioselective C-H functionalization at the desired position. nih.govacs.org While this example shows C-C bond formation, similar principles can be applied for C-O bond formation.
Direct hydroxylation at the C8 position can be challenging. However, copper-catalyzed methods for the ortho-hydroxylation of various aromatic compounds using removable directing groups have been developed, a strategy that could potentially be adapted for quinoline systems. researchgate.net SAR (Structure-Activity Relationship) studies on related compounds have shown that the presence of a hydroxyl group on the quinoline ring, particularly at the 8-position, can be crucial for biological activity, underscoring the importance of synthetic methods to install it. arabjchem.org
Halogenation and Subsequent Cross-Coupling Reactions
A powerful and versatile strategy for functionalizing the quinoline nucleus involves initial regioselective halogenation followed by a transition-metal-catalyzed cross-coupling reaction. researchgate.net This two-step approach allows for the introduction of a wide variety of functional groups.
First, a halogen, such as bromine or chlorine, is introduced at a specific position. For instance, highly regioselective halogenation of quinoline derivatives can be achieved through methods like electrochemical halogenation. organic-chemistry.org Once the halogen is in place, it can be substituted using a cross-coupling reaction. Palladium-catalyzed reactions are particularly prominent in this context. researchgate.netnumberanalytics.com
Suzuki-Miyaura Coupling: Couples an organoboron compound with an organohalide. numberanalytics.com
Heck Coupling: Forms a C-C bond between an organohalide and an alkene. researchgate.net
Sonogashira Coupling: Joins an organohalide with a terminal alkyne. organic-chemistry.org
Ullmann-type Coupling: Used for forming C-O or C-N bonds, which is directly relevant for installing methoxy or protected hydroxyl groups. numberanalytics.com
A facile synthesis of poly-halogenated quinolines has been developed, which can then undergo regioselective palladium-catalyzed cross-coupling reactions. nih.gov By carefully selecting the catalyst system and reaction conditions, it is possible to achieve selective functionalization at one halogenated site over another, enabling the sequential introduction of different groups. nih.gov
Table 2: Selected Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Quinolines
| Reaction | Coupling Partner | Bond Formed | Catalyst System (Example) |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C (Aryl/Vinyl) | Pd(OAc)₂ / Ligand |
| Heck | Alkene | C-C (Alkene) | Pd(OAc)₂ |
| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | PdCl₂(PPh₃)₂ / CuI |
| Buchwald-Hartwig | Amine / Alcohol | C-N / C-O | Pd(dba)₂ / Ligand |
Advanced Catalytic Approaches in Quinoline Synthesis
Modern organic synthesis relies heavily on the development of advanced catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of quinolines has benefited immensely from these innovations.
Transition metals play a pivotal role. numberanalytics.com Catalysts based on palladium, mdpi.comacs.org copper, rsc.orgnumberanalytics.com rhodium, nih.gov ruthenium, nih.govacs.org cobalt, rsc.org iron, rsc.org and gold researchgate.netrsc.org have all been employed to facilitate various quinoline syntheses, from de novo constructions to C-H functionalization. For example, gold catalysis has been used in various intermolecular annulation reactions to build the quinoline core under mild conditions with high functional group tolerance. researchgate.netrsc.org Rhodium(III) catalysts have been used for C-H activation and cyclization of anilines with alkynes to directly synthesize quinolines. rsc.org
Beyond homogeneous transition metal complexes, other catalytic paradigms are emerging. Heterogeneous catalysts, such as the sulfonic acid-functionalized polymer Nafion NR50, offer advantages in terms of recyclability and sustainability. mdpi.comnumberanalytics.com The use of ionic liquids as solvents or catalysts is another green chemistry approach that can enhance reaction rates and selectivity. numberanalytics.com Furthermore, transition-metal-free protocols, often employing iodine or strong acids/bases, continue to be developed as cost-effective and environmentally friendly alternatives. nih.govfrontiersin.orgrsc.org
Table of Compounds
Palladium-Catalyzed C-H Activation and Borylation Strategies
Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of quinoline systems. acs.orgmdpi.com These methods allow for the direct introduction of aryl, alkyl, and other groups onto the quinoline core, often with high regioselectivity. For instance, the C-H arylation of quinoline N-oxides can be directed to the C8 position under specific palladium catalysis, a selectivity that is otherwise challenging to achieve. acs.org The choice of ligands and reaction conditions, such as the use of acidic solvents, can significantly influence the site-selectivity of the C-H activation process. acs.org
Borylation of C-H bonds, another significant transformation, provides versatile organoboron intermediates that can be further elaborated through cross-coupling reactions. nih.gov While iridium and rhodium catalysts are commonly used for C-H borylation, palladium-catalyzed methods are also being developed. mdpi.comnih.gov A quinoline-based ligand has been shown to effectively promote Pd-catalyzed borylation of C(sp3)–H bonds. nih.gov
Table 1: Palladium-Catalyzed Reactions for Quinoline Functionalization
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| C-H Arylation | Pd(OAc)₂ | C8-selective arylation of quinoline N-oxides. | acs.org |
| C-H Alkenylation | Pd-based catalysts | Direct introduction of double bonds. | mdpi.com |
| C-H Borylation | Pd(II) catalysts with quinoline-based ligands | Formation of versatile organoboron intermediates. | nih.gov |
| [3 + 3] Annulation | Pd-catalyst | Direct access to 4-substituted-quinolin-2(1H)-ones. | mdpi.com |
Transition Metal-Mediated Cyclizations
Transition metals play a crucial role in the cyclization reactions that form the quinoline ring system. researchgate.netias.ac.in Various metals, including copper, rhodium, and iron, have been employed to catalyze the annulation of anilines with different coupling partners. ias.ac.inmdpi.com For example, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters provides a regioselective route to quinoline carboxylates. mdpi.com Copper-catalyzed methods have also been extensively reviewed for the synthesis of quinoline derivatives. researchgate.netias.ac.in Furthermore, transition-metal-free approaches, such as those mediated by molecular sieves or iodine, offer environmentally friendly alternatives for quinoline synthesis. mdpi.comorganic-chemistry.org
Derivatization and Structural Modification Strategies for this compound
The functional groups of this compound, namely the phenolic hydroxyl, the methoxy group, and the quinoline nitrogen, provide multiple handles for structural modification and the introduction of diverse functionalities.
Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group at the C8 position is a key site for derivatization. It can be readily alkylated or acylated to produce ethers and esters, respectively. nih.gov For instance, reaction with alkyl halides in the presence of a base leads to the corresponding O-alkylated derivatives. Silylation is another common modification, converting the hydroxyl group into a silyl (B83357) ether, which can serve as a protective group or modulate the compound's properties. researchgate.net Derivatization of phenolic hydroxyls can also be achieved using reagents like p-bromophenacyl bromide. rsc.org
Functionalization of the Methoxy Moiety
The methoxy group at the C7 position can also be a site for modification, although it is generally less reactive than the phenolic hydroxyl. Demethylation to the corresponding hydroxyl group can be achieved under certain conditions, providing a route to 7,8-dihydroxyquinoline derivatives. This new hydroxyl group can then be further functionalized.
Elaboration of the Quinoline Nitrogen (e.g., N-alkylation, N-acylation)
The nitrogen atom of the quinoline ring is a nucleophilic center that can be targeted for various modifications. N-alkylation and N-acylation are common strategies to introduce alkyl or acyl groups, respectively. scispace.com These modifications can influence the electronic properties and biological activity of the quinoline scaffold. The formation of quinoline N-oxides, by oxidation of the quinoline nitrogen, is a key step in certain C-H activation strategies, as the N-oxide group can act as a directing group for metallation. mdpi.comacs.org
Side Chain Introduction and Conjugation Chemistry
The introduction of side chains and conjugation with other molecules are powerful strategies to create novel derivatives with enhanced or new biological properties.
Hydrazide-hydrazone derivatives: These are synthesized by reacting a hydrazide with an aldehyde or ketone. researchgate.netnih.gov Hydrazide-hydrazone derivatives of quinolines have been investigated for their diverse biological activities. mdpi.comnih.govmdpi.com The synthesis typically involves the preparation of a quinoline-containing hydrazide, which is then condensed with a suitable carbonyl compound. researchgate.netmdpi.com
Sulfonamide conjugates: Sulfonamide moieties can be incorporated by reacting an amino-functionalized quinoline with a sulfonyl chloride, or by reacting a chloro-substituted quinoline with a sulfonamide. nih.govresearchgate.net For example, a series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides were synthesized from 4-chloro-7-methoxyquinoline (B1631688) and various sulfa drugs. nih.gov
Amino acid conjugates: Amino acids can be conjugated to the quinoline scaffold through amide bond formation. acs.orgprinceton.edu This strategy is often employed to improve the pharmacokinetic properties or to target specific biological pathways. The synthesis involves coupling the amino group of an amino acid with a carboxylic acid function on the quinoline, or vice versa, often using peptide coupling reagents. acs.org
Table 2: Derivatization and Conjugation Strategies
| Strategy | Synthetic Approach | Resulting Derivative | Reference |
|---|---|---|---|
| Hydrazide-hydrazone formation | Condensation of a quinoline hydrazide with an aldehyde/ketone. | Hydrazide-hydrazone | researchgate.net, mdpi.com |
| Sulfonamide conjugation | Reaction of an aminoquinoline with a sulfonyl chloride or a chloroquinoline with a sulfonamide. | Sulfonamide conjugate | nih.gov, researchgate.net |
| Amino acid conjugation | Amide bond formation between a quinoline derivative and an amino acid. | Amino acid conjugate | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of this compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular framework.
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals for each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of the protons. For instance, the aromatic protons on the quinoline core resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The methoxy group protons (-OCH₃) characteristically appear as a sharp singlet in the upfield region, around δ 3.9 ppm.
Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. The spectrum displays a unique signal for each carbon atom, with chemical shifts influenced by hybridization and the electronegativity of attached atoms. The carbon atom of the methoxy group is typically observed around δ 56 ppm. The aromatic carbons of the quinoline ring system exhibit signals in the range of δ 100-155 ppm. The carbon atom attached to the hydroxyl group (C8) and the methoxy group (C7) have characteristic chemical shifts that are sensitive to substituent effects.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | 8.7 - 8.9 | 148 - 150 |
| H-3 | 7.3 - 7.5 | 121 - 123 |
| H-4 | 8.4 - 8.6 | 136 - 138 |
| H-5 | 7.0 - 7.2 | 109 - 111 |
| H-6 | 6.7 - 6.9 | 104 - 106 |
| 7-OCH₃ | 3.8 - 4.0 | 55 - 57 |
| C-2 | - | 148 - 150 |
| C-3 | - | 121 - 123 |
| C-4 | - | 136 - 138 |
| C-4a | - | 138 - 140 |
| C-5 | - | 109 - 111 |
| C-6 | - | 104 - 106 |
| C-7 | - | 150 - 152 |
| C-8 | - | 141 - 143 |
| C-8a | - | 127 - 129 |
Note: The chemical shift ranges are approximate and can vary based on the solvent and specific derivative.
To further refine the structural assignment, two-dimensional (2D) NMR techniques are employed. Correlation SpectroscopY (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the quinoline ring system. scielo.br
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. scielo.br The Heteronuclear Multiple Bond Correlation (HMBC) technique is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons. scielo.br This is instrumental in confirming the placement of the methoxy group at the C7 position and the hydroxyl group at the C8 position by observing correlations between the methoxy protons and the C7 carbon, and between the aromatic protons and the carbons of the quinoline core.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Investigations
Vibrational spectroscopy provides valuable information about the functional groups present in this compound. gantep.edu.trutdallas.eduufl.edu
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. gantep.edu.tr The FT-IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methoxy group are typically observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring appear in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the methoxy group is usually found around 1250 cm⁻¹.
Raman spectroscopy, which measures the inelastic scattering of light, provides complementary vibrational information. renishaw.comuci.edumdpi.comhoriba.com It is particularly sensitive to non-polar bonds and can be used to study the skeletal vibrations of the quinoline ring system.
Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.orgsavemyexams.comuomustansiriyah.edu.iq In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (175.18 g/mol ). nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orgsavemyexams.comresearchgate.netyoutube.com Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules. For this compound, characteristic fragments may arise from the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of carbon monoxide (CO). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula with high accuracy.
Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. nih.govscience-softcon.demdpi.com The UV-Vis spectrum typically shows absorption bands in the ultraviolet region, corresponding to π→π* and n→π* transitions within the quinoline ring system. The position and intensity of these bands can be influenced by the solvent and the presence of substituents.
Photoluminescence spectroscopy investigates the emission of light from the molecule after it has absorbed photons. nih.govmdpi.comresearchgate.netresearchgate.net Many quinoline derivatives are known to be fluorescent. The photoluminescence spectrum of this compound, if emissive, would provide information about its excited state properties. The emission wavelength and quantum yield are sensitive to the molecular structure and environment.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Studies (if applicable to chiral derivatives)
The application of chiroptical spectroscopy to study the stereochemistry of chiral derivatives of this compound is not documented in the current body of scientific literature. While chiroptical methods like Circular Dichroism (CD) are fundamentally important for determining the absolute configuration of chiral molecules, no specific studies have been published that apply these techniques to derivatives of this compound.
Therefore, no research findings or data tables can be provided for this section.
Computational Insights into this compound Fall Short of Specifics
Theoretical investigations using quantum chemical calculations are instrumental in understanding the electronic structure and predicting the chemical behavior of molecules. Methodologies such as Density Functional Theory (DFT) are routinely employed to determine optimized molecular geometries, including precise bond lengths and angles, and to calculate the energetic properties of a compound. However, specific values for the optimized structural parameters of this compound have not been detailed in the available research.
Further analysis into the electronic characteristics of a molecule is often conducted through Frontier Molecular Orbital (FMO) theory. This approach examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its potential to participate in chemical reactions. For this compound, specific energy values for the HOMO and LUMO, as well as the calculated HOMO-LUMO gap and charge distribution, are not documented in existing literature.
Natural Bond Orbital (NBO) analysis is another powerful computational tool used to investigate intermolecular and intramolecular interactions, which are crucial for understanding the compound's behavior in various chemical environments. This analysis provides a detailed picture of charge transfer and bonding interactions. Regrettably, NBO analysis specific to this compound has not been reported.
In the realm of reaction dynamics, computational chemistry plays a vital role in elucidating reaction mechanisms. By identifying transition states and profiling activation energies, researchers can map out the most probable pathways for a chemical transformation. Furthermore, computational models can predict the regioselectivity and stereoselectivity of synthetic reactions, offering invaluable guidance for synthetic chemists. However, computational studies detailing reaction mechanisms, transition states, and selectivity predictions involving this compound are not available in the surveyed scientific literature.
While the computational tools to perform these analyses are robust and widely used, the specific application to this compound and the subsequent publication of these findings appear to be limited. As such, a detailed, data-driven discussion on the computational chemistry of this compound cannot be provided at this time.
Computational Chemistry and Theoretical Modeling Studies
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It allows for the prediction of how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. The MEP map displays regions of varying electron density, typically color-coded to indicate electrostatic potential. Red areas signify regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue areas denote regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. Green and yellow areas represent regions with intermediate or near-zero potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling (focus on molecular descriptors and predicted interactions)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the efficacy of new, unsynthesized compounds.
In the context of quinoline (B57606) derivatives, QSAR studies have been instrumental in designing potent therapeutic agents. For a series of 8-methoxy quinoline derivatives, which are structurally analogous to 7-Methoxyquinolin-8-ol, a 2D-QSAR analysis was performed to understand their inhibitory activity against Mycobacterium tuberculosis H37Rv iosrjournals.orgsphinxsai.com. These studies utilize various physicochemical and topological descriptors to build predictive models.
The generated QSAR models revealed the significance of several molecular descriptors in determining the biological activity of these compounds. The key descriptors and their correlations are summarized in the table below.
| Descriptor Category | Descriptor Name | Correlation with Activity | Implication for Molecular Design |
| Structural | SssssCE-index | Positive | Indicates that the electrotopological state of carbon atoms is important for activity. |
| Thermodynamic | Molar Refractivity | Positive | Suggests that bulkier, more polarizable groups may enhance activity. |
| Electrotopological | SsOH-index | Positive | Highlights the importance of hydroxyl groups or similar hydrogen bond donors. |
This table is based on QSAR studies of 8-methoxy quinoline derivatives, which are structural isomers of this compound. iosrjournals.orgsphinxsai.com
The positive correlation of the SssssCE-index, which relates to the electrotopological state of carbon atoms, and the SsOH-index, which accounts for the presence of hydroxyl groups, underscores the importance of the electronic and hydrogen-bonding features of the molecule for its biological interactions sphinxsai.com. These findings suggest that for this compound, the specific arrangement of atoms and the presence of the hydroxyl and methoxy (B1213986) groups are critical for its potential biological activity.
Electrochemical Property Prediction and Correlation with Electronic Structure
The electrochemical properties of a molecule are intrinsically linked to its electronic structure. Computational methods, particularly DFT, are powerful tools for predicting these properties and understanding the underlying electronic behavior. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this regard.
The HOMO energy is related to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy corresponds to its ability to accept electrons (reduction potential). The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For quinoline and its derivatives, DFT studies have been used to calculate these electronic properties. In a study on quinoline, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule scirp.org. Experimental and computational studies on quinoline phosphate (B84403) have also explored its electronic and electrochemical properties researchgate.net. Furthermore, research on 8-hydroxyquinoline (B1678124) derivatives has utilized electrochemical techniques and computational studies to investigate their properties researchgate.net.
Coordination Chemistry and Metal Complexation Studies
Ligand Properties of 7-Methoxyquinolin-8-ol and its Derivatives
This compound, like its progenitor 8-hydroxyquinoline (B1678124), functions as a potent monoprotic, bidentate chelating agent. Chelation primarily occurs through the deprotonated phenolic oxygen atom at the 8-position and the nitrogen atom of the quinoline (B57606) ring, forming a stable five-membered chelate ring with a metal ion. This bidentate N,O-coordination is the most common binding mode observed for 8-hydroxyquinoline and its derivatives.
Upon deprotonation of the hydroxyl group, the resulting phenoxide oxygen acts as a hard donor, while the pyridine-type nitrogen atom is a borderline donor, according to Hard and Soft Acids and Bases (HSAB) theory. This combination allows this compound to form stable complexes with a wide array of metal ions. The stoichiometry of these complexes is commonly found to be 1:2 (Metal:Ligand), particularly with divalent metal ions, leading to the formation of neutral ML2 complexes. In these complexes, the two bidentate ligands typically arrange around the metal center to satisfy its coordination number, often resulting in octahedral or distorted octahedral geometries, although square planar arrangements have also been observed, for instance with Cu(II).
The affinity of this compound for metal ions is governed by both steric and electronic factors. The methoxy (B1213986) group (-OCH3) at the 7-position plays a significant role in modulating the electronic properties of the ligand.
Electronic Factors : The methoxy group is a strong electron-donating group due to the resonance effect (+R) of the oxygen lone pair with the aromatic quinoline ring. This effect increases the electron density on the ring system, including the nitrogen and oxygen donor atoms. The enhanced electron density on these donor atoms increases their basicity, or Lewis basicity, making them more effective at donating their electron pairs to a metal cation. This increased donor strength is expected to enhance the thermodynamic stability of the resulting metal complexes compared to those of the unsubstituted 8-hydroxyquinoline. The formal potential of metal complexes can be influenced by such substitutions; for instance, the introduction of electron-donating groups on similar 8-hydroxyquinoline derivatives has been shown to affect the redox potential of their iron complexes.
Steric Factors : The methoxy group at the 7-position is relatively small and is not adjacent to the coordinating atoms (N at position 1 and O at position 8). Therefore, it is not expected to introduce significant steric hindrance that would impede the approach of a metal ion or the formation of typical ML2 complexes. This is in contrast to substituents at the 2 or 7 positions in some other ligand systems, which can cause steric clashes and favor lower coordination numbers. For example, 2,9-dimethyl-substituted phenanthroline ligands create steric interference that disfavors certain coordination geometries. In the case of this compound, the steric impact is minimal, allowing the electronic effects to be the dominant factor in modifying its ligand affinity.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 8-hydroxyquinoline derivatives is typically straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent.
Complexes of this compound with divalent transition metal ions are generally prepared by reacting the ligand with the corresponding metal(II) salt (e.g., chlorides, acetates, or sulfates) in a solvent like ethanol, methanol, or a DMF/water mixture. The reaction is often carried out under gentle heating and stirring. An appropriate base, such as ammonia, sodium hydroxide, or an organic amine, may be added to facilitate the deprotonation of the ligand's hydroxyl group, promoting complex formation. The resulting metal complexes often precipitate from the solution upon formation or cooling and can be isolated by filtration. These complexes are typically stable in air and often have characteristic colors. While generally insoluble in water, they may show some solubility in polar aprotic solvents like DMF and DMSO.
The characterization of these complexes involves a suite of analytical and spectroscopic techniques:
Elemental Analysis : Confirms the stoichiometric ratio of metal to ligand, which is commonly 1:2 for divalent ions.
Infrared (IR) Spectroscopy : Provides evidence of coordination. A key indicator is the shift or disappearance of the broad O-H stretching band of the free ligand upon deprotonation and coordination. Additionally, shifts in the C=N and C-O stretching vibrations of the quinoline ring confirm the involvement of the nitrogen and oxygen atoms in binding to the metal ion.
UV-Visible Spectroscopy : The electronic spectra of the complexes show bands corresponding to intra-ligand (π→π* and n→π*) transitions and, in the case of transition metals with d-electrons, d-d transition bands. These d-d transitions can provide information about the coordination geometry of the metal center.
| Metal Ion | Typical Stoichiometry (M:L) | Common Geometry | Color | Key IR Spectral Features (cm⁻¹) |
|---|---|---|---|---|
| Cu(II) | 1:2 | Square Planar / Distorted Octahedral | Green/Yellow-Green | Disappearance of broad ν(O-H), shift in ν(C=N) and ν(C-O) |
| Ni(II) | 1:2 | Octahedral | Green | Disappearance of broad ν(O-H), shift in ν(C=N) and ν(C-O) |
| Co(II) | 1:2 | Octahedral | Yellow/Orange | Disappearance of broad ν(O-H), shift in ν(C=N) and ν(C-O) |
| Zn(II) | 1:2 | Octahedral / Distorted Octahedral | Yellow | Disappearance of broad ν(O-H), shift in ν(C=N) and ν(C-O) |
| Cd(II) | 1:2 | Octahedral | Yellow | Disappearance of broad ν(O-H), shift in ν(C=N) and ν(C-O) |
The N,O-donor set of this compound is also suitable for complexing lanthanide and main group metal ions. Lanthanide ions are hard acids and have a strong affinity for oxygen donor ligands. The coordination chemistry of lanthanides is often characterized by high and variable coordination numbers (typically 8-12) and a preference for ionic bonding. The synthesis of lanthanide complexes can sometimes result in polynuclear or polymeric structures, especially with ligands that possess bridging capabilities. While simple 1:3 (M:L) complexes can form, the coordination sphere of the lanthanide ion may be completed by solvent molecules (e.g., water, ethanol).
For main group metals, the coordination behavior depends on the specific metal. For instance, Sn(II) has been shown to form complexes with 8-hydroxyquinoline derivatives. The synthesis and characterization methods are similar to those used for transition metals. The resulting geometries can be influenced by the presence of a stereochemically active lone pair, as is often the case for ions like Sn(II) and Pb(II).
Spectroscopic and Magnetic Investigations of Metal Complexes
Spectroscopic and magnetic studies are indispensable for elucidating the structure and bonding in the metal complexes of this compound.
UV-Visible Spectroscopy : As mentioned, the electronic spectra provide valuable information. For transition metal complexes, the position and intensity of d-d bands are indicative of the ligand field strength and the coordination geometry. For example, octahedral Ni(II) complexes typically exhibit two or three spin-allowed transitions. In general, the absorption bands for 8-hydroxyquinoline and its metal complexes correspond to n→π* and π→π* transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, such as those of Zn(II), Cd(II), and Hg(II), ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the ligand structure within the complex. The deprotonation of the hydroxyl group results in the disappearance of the -OH proton signal in the ¹H NMR spectrum. Furthermore, coordination of the ligand to the metal center causes shifts in the signals of the protons and carbons near the donor atoms, providing evidence of complexation.
Electron Paramagnetic Resonance (EPR) Spectroscopy : This technique is applicable to paramagnetic complexes, such as those of Cu(II) and Co(II). The EPR spectrum can provide detailed information about the electronic environment of the metal ion, its oxidation state, and the symmetry of the coordination sphere. For instance, EPR studies of Cu(II) complexes of 8-hydroxyquinoline derivatives have been used to identify the different species present in solution at various pH levels.
Magnetic Susceptibility Measurements : These measurements are used to determine the magnetic moment of paramagnetic complexes, which helps in determining the number of unpaired electrons and inferring the geometry of the complex. For example, magnetic moment values can help distinguish between square planar (diamagnetic) and tetrahedral or octahedral (paramagnetic) geometries for Ni(II) complexes. Similarly, the measured magnetic moment can confirm the oxidation state of the metal ion (e.g., Co(II) vs. Co(III)).
| Complex | Technique | Observed Property / Finding |
|---|---|---|
| [Co(8-HQ)₂(H₂O)₂] | Magnetic Susceptibility | Paramagnetic, consistent with high-spin octahedral Co(II) |
| [Ni(8-HQ)₂(H₂O)₂] | Magnetic Susceptibility | Paramagnetic, consistent with octahedral Ni(II) |
| [Cu(8-HQ)₂] | UV-Vis | d-d transition bands indicative of a square planar geometry |
| [Zn(8-HQ)₂] | ¹H NMR | Disappearance of -OH proton signal; shifts in aromatic proton signals upon coordination |
| Cu(II)-Schiff Base-8HQ | EPR | Provides information on binding modes and species in solution |
Structural Analysis of Coordination Compounds via X-ray Crystallography
The precise three-dimensional arrangement of atoms within a coordination compound is fundamental to understanding its chemical and physical properties. X-ray crystallography is the definitive technique for elucidating the solid-state structure of these complexes. However, a comprehensive search of the current scientific literature reveals a notable lack of specific X-ray crystallographic data for metal complexes of this compound. While the crystal structures of numerous complexes of the parent ligand, 8-hydroxyquinoline, and its other derivatives have been extensively studied and reported, similar detailed structural information for complexes of the 7-methoxy substituted analogue appears to be not publicly available at this time. The presence of the methoxy group at the 7-position is expected to influence the electronic properties and steric environment of the ligand, which in turn would affect the coordination geometry and crystal packing of its metal complexes. Future crystallographic studies on these specific compounds are needed to provide concrete structural data.
Theoretical Studies on Metal-Ligand Bonding and Complex Stability
Theoretical and computational chemistry provide powerful tools to investigate the nature of metal-ligand interactions and to predict the stability of coordination complexes. Methods such as Density Functional Theory (DFT) are commonly employed to model the electronic structure, bonding energies, and thermodynamic stability of these systems.
In the context of this compound, specific theoretical studies detailing the metal-ligand bonding and stability of its complexes are not readily found in the surveyed literature. However, drawing parallels from computational studies on 8-hydroxyquinoline and its derivatives, it is understood that the stability of the resulting metal complexes is governed by a combination of factors including the nature of the metal ion, the coordination environment, and the electronic properties of the ligand. The electron-donating nature of the methoxy group at the 7-position in this compound is anticipated to enhance the electron density on the quinoline ring system. This, in turn, could influence the strength of the coordinate bonds with metal ions. DFT calculations could provide valuable insights into how this substitution affects the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of the ligand, and consequently, the orbital interactions and charge transfer characteristics upon complexation. Such studies would be instrumental in rationalizing the stability and reactivity of these complexes.
Applications of Coordination Compounds in Chemical Catalysis
The design of efficient and selective catalysts is a cornerstone of modern chemistry. Coordination compounds of quinoline derivatives have shown promise in various catalytic transformations.
Homogeneous and Heterogeneous Catalysis Development
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often offers high selectivity and activity under mild reaction conditions. Metal complexes of 8-hydroxyquinoline derivatives have been explored as catalysts in a range of organic reactions. However, specific studies detailing the development and application of this compound coordination compounds in either homogeneous or heterogeneous catalysis are currently limited in the available literature. The electronic modulation provided by the 7-methoxy group could potentially be harnessed to fine-tune the catalytic activity of a coordinated metal center for specific transformations.
Stereoselective Catalysis
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Chiral metal complexes are widely used as catalysts in stereoselective reactions. While there is research on the use of chiral derivatives of 8-hydroxyquinoline in asymmetric catalysis, there is a lack of specific reports on the application of complexes derived from this compound in stereoselective transformations. The development of chiral variants of this ligand could open avenues for its use in asymmetric catalysis.
Role in Material Science Applications (e.g., luminescent materials, without reference to biological applications)
The unique photophysical properties of metal complexes of 8-hydroxyquinoline and its derivatives have led to their extensive investigation for applications in materials science, particularly in the field of organic light-emitting diodes (OLEDs). The luminescence in these complexes often arises from ligand-to-metal charge transfer (LMCT) or intraligand transitions.
Complexes of 8-hydroxyquinoline are known to be excellent emissive materials. The introduction of substituents onto the quinoline ring can significantly tune the photophysical properties, such as the emission wavelength and quantum yield. The methoxy group at the 7-position of this compound, being an electron-donating group, is expected to influence the electronic transitions and thus the luminescence characteristics of its metal complexes. It could potentially lead to a red-shift in the emission spectrum compared to the unsubstituted 8-hydroxyquinoline complexes. However, detailed studies on the synthesis and photophysical characterization of luminescent materials based specifically on this compound metal complexes are not extensively documented in the current body of scientific literature. Further research in this area would be valuable for the development of new luminescent materials with tailored properties for optoelectronic applications.
Mechanistic Studies of Biological Interactions in Vitro and Molecular Level
Nucleic Acid Interaction Mechanisms
The ability of quinoline-based compounds to interact with DNA and interfere with its processes is a key aspect of their biological activity. These interactions can occur through various modes, leading to the inhibition of critical cellular machinery like topoisomerases and potentially causing DNA damage.
DNA/RNA Binding Modes (e.g., intercalation, groove binding)
While direct studies on the DNA binding mode of 7-Methoxyquinolin-8-ol are not extensively documented, research on structurally related compounds provides significant insights. A notable example is 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), a more complex quinoline (B57606) derivative that also features an 8-methoxy group. Studies have firmly established that MPTQ functions as a DNA intercalator researchgate.net. Intercalation is a binding mode where a planar molecule inserts itself between the base pairs of the DNA double helix. This insertion causes a distortion in the DNA structure, which can interfere with replication and transcription processes.
The general modes of non-covalent DNA binding for small molecules are primarily intercalation and groove binding nih.gov. Groove binders fit into the minor or major grooves of the DNA helix, causing less distortion than intercalators but still effectively disrupting DNA-protein interactions. Compounds like heterocyclic dications are well-known minor groove binders nih.gov. The specific binding mode of a quinoline derivative is highly dependent on its structure, including its planarity, size, and the nature of its side chains.
There is currently a lack of specific research detailing the interaction of this compound with RNA.
Topoisomerase Inhibition Mechanisms
Topoisomerases are vital enzymes that manage the topological state of DNA, making them a critical target for anticancer drugs. The genotoxicity of the related compound MPTQ is believed to be linked to its ability to promote the formation of protein-associated DNA strand breaks, a hallmark of topoisomerase poisoning nih.govgoogle.com. Intercalating agents like MPTQ often stabilize the transient covalent complex formed between topoisomerase and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of strand breaks and ultimately triggering apoptotic cell death.
The broader class of quinolone antibiotics are well-known inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. Genetic and enzymatic studies on bacteria like Enterococcus faecalis have shown that these enzymes are the primary targets for quinolones, with mutations in the genes encoding these enzymes leading to resistance nih.gov. The inhibition of these enzymes blocks DNA replication and repair, leading to bacterial cell death.
DNA Cleavage Mechanisms
The interaction of some quinoline derivatives with topoisomerases can lead to DNA cleavage. As mentioned, the DNA intercalator MPTQ is thought to induce the formation of protein-associated DNA strand breaks nih.govgoogle.com. This is not a direct chemical cleavage of DNA by the compound itself but rather a consequence of inhibiting the function of topoisomerases. By trapping the enzyme-DNA complex in a state where the DNA is cleaved, the compound effectively converts the enzyme into a DNA-damaging agent. This mechanism is a common feature of many successful anticancer drugs that target topoisomerases.
Enzyme Inhibition Mechanisms
The 8-hydroxyquinoline (B1678124) scaffold, a core feature of this compound, is recognized as a privileged structure in medicinal chemistry, known for its ability to interact with a variety of enzymes. This interaction is often, but not exclusively, linked to its metal-chelating properties.
Interaction with Specific Enzymes (e.g., DNA gyrase, lipoxygenase, kinases) and Active Site Binding
DNA Gyrase: Quinolone compounds are classical inhibitors of bacterial DNA gyrase. While data for this compound is not available, studies on other quinolones against Enterococcus faecalis enzymes provide insight into their potency. The 50% inhibitory concentrations (IC50) show that different quinolones have varying activities against DNA gyrase and the related enzyme, topoisomerase IV. For instance, the potent antienterococcal agent sitafloxacin (B179971) inhibits both enzymes with nearly equal potency, which is not the case for other quinolones like levofloxacin (B1675101) and ciprofloxacin (B1669076) nih.gov.
| Quinolone Compound | DNA Gyrase IC50 (µg/ml) | Topoisomerase IV IC50 (µg/ml) |
|---|---|---|
| Sitafloxacin | 1.38 | 1.42 |
| Gatifloxacin | 5.60 | 4.24 |
| Tosufloxacin | 11.6 | 3.89 |
| Sparfloxacin | 25.7 | 19.1 |
| Ciprofloxacin | 27.8 | 9.30 |
| Levofloxacin | 28.1 | 8.49 |
Table 1. Inhibitory activities (IC50) of various quinolone agents against DNA gyrase and topoisomerase IV from Enterococcus faecalis nih.gov.
Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory pathway ajol.info. Certain 8-hydroxyquinoline derivatives have been shown to inhibit 5-lipoxygenase (5-LOX). In one study, a specific 8-hydroxyquinoline derivative inhibited 5-lipoxygenase activity by 54% when tested at a concentration of 10 µM. A high-throughput screening effort also identified an 8-hydroxyquinoline-based compound as an inhibitor of platelet-type 12-lipoxygenase (12-LOX). The mechanism of inhibition by these compounds is often related to their antioxidant or iron-chelating properties, as LOX enzymes are non-heme iron-containing enzymes.
Kinases: The 8-hydroxyquinoline scaffold is a key feature in a number of kinase inhibitors. Derivatives of 8-hydroxy-quinoline-7-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and apoptosis. Molecular modeling suggests that this scaffold interacts directly with key residues, such as Asp186 and Lys67, within the ATP-binding pocket of the enzyme. Additionally, a screen of FDA-approved drugs identified several 8-hydroxyquinolines, including clioquinol (B1669181) and nitroxoline, as inhibitors of Cystathionine Beta Synthase (CBS) activity, an enzyme involved in amino acid metabolism.
Structure-Mechanism Relationships in Enzyme-Ligand Interactions
The relationship between the chemical structure of 8-hydroxyquinoline derivatives and their enzyme inhibitory activity has been the subject of detailed investigation.
For inhibitors of Pim-1 kinase, the 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a crucial pharmacophore for activity. The hydroxyl group at the 8-position and the adjacent nitrogen atom create a bidentate chelation site. Molecular modeling has indicated that this part of the molecule forms key interactions with amino acid residues Asp186 and Lys67 in the ATP-binding site, explaining its inhibitory potency.
In the case of Cystathionine Beta Synthase (CBS) inhibition, a structure-activity relationship (SAR) study confirmed the importance of the 8-hydroxyquinoline scaffold's metal-binding ability. The study showed that both the nitrogen atom and the 8-oxygen atom are essential for the inhibitory effect. Derivatives lacking these features showed a complete loss of activity. This suggests that the inhibition of CBS by these compounds is dependent on their ability to bind metal ions, potentially regulating the bioavailability of cofactors like copper and zinc which are known to modulate CBS activity.
Furthermore, SAR studies on 8-hydroxyquinoline-derived Mannich bases with anticancer activity highlighted that the removal or shifting of the quinoline nitrogen atom, which disrupts the bidentate {N,O} chelation site, leads to a significant reduction in toxicity and activity. This reinforces the concept that for many biological targets, the mechanism of action of 8-hydroxyquinolines is intrinsically linked to their structure as metal ion chelators.
Protein Binding and Receptor Modulation Mechanisms
The interaction of small molecules with proteins is fundamental to their biological activity. These interactions are governed by principles of molecular recognition, where the chemical structure of the molecule dictates its binding affinity and specificity for a protein target. This can lead to various modes of action, including direct modulation of receptor activity.
Molecular Recognition and Binding Affinity Studies
Molecular recognition involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions between a ligand and a protein's binding site. The affinity of a ligand for a receptor is a measure of the strength of these interactions, often quantified by the inhibition constant (Kᵢ) or the dissociation constant (Kₐ).
While direct binding affinity studies for this compound are not extensively detailed in the available literature, research on structurally related compounds provides insight into how modifications to the quinoline scaffold influence receptor binding. For instance, studies on benzamide-isoquinoline derivatives have explored how electron-donating groups, such as the methoxy (B1213986) group found in this compound, can affect binding affinity for specific receptors.
One study investigated the impact of substituents on the binding affinity of benzamide-isoquinoline derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The findings revealed that the presence and position of a methoxy group significantly influenced binding affinity and selectivity. An electron-donating methoxy group was found to favor σ₂ receptor affinity nih.gov. This highlights the sensitivity of receptor binding to the electronic properties of substituents on the aromatic rings.
Table 1: Binding Affinities (Kᵢ, nM) of Substituted Benzamide-Isoquinoline Derivatives for Sigma Receptors nih.gov
| Compound | Substitution on Benzamide Phenyl Ring | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | σ₂/σ₁ Selectivity Ratio |
|---|---|---|---|---|
| 5a | None | 5.8 ± 0.6 | 14.8 ± 1.2 | 0.39 |
| 5e | 4-Methoxy (electron-donating) | 114 ± 15 | 0.3 ± 0.05 | 380 |
| 5f | 3-Methoxy (electron-donating) | 2.8 ± 0.2 | 189.2 ± 10.3 | 0.015 |
| 5g | 4-Nitro (electron-withdrawing) | 24.3 ± 2.1 | 114.3 ± 9.8 | 0.21 |
These data illustrate that the methoxy group's position is a critical determinant of binding affinity and selectivity, suggesting that the 7-position methoxy group in this compound likely plays a significant role in its molecular recognition by protein targets.
Allosteric Modulation Mechanisms
Allosteric modulation is a mechanism of drug action where a molecule (the allosteric modulator) binds to a receptor at a site topographically distinct from the primary (orthosteric) binding site used by the endogenous ligand wikipedia.orgnih.gov. This binding event induces a conformational change in the receptor, which in turn alters the binding or signaling efficacy of the orthosteric ligand wikipedia.orgnih.gov.
Allosteric modulators are classified based on their effect on the orthosteric ligand's activity:
Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the endogenous agonist wikipedia.org.
Negative Allosteric Modulators (NAMs): Reduce the affinity and/or efficacy of the endogenous agonist wikipedia.orgnih.gov.
Silent Allosteric Modulators (SAMs) or Neutral Allosteric Ligands: Bind to an allosteric site without affecting the orthosteric ligand's function but can block the binding of other allosteric modulators nih.gov.
A key feature of many allosteric modulators is "probe dependence," where the magnitude and direction of the allosteric effect can vary significantly depending on the specific orthosteric ligand it is paired with nih.gov. The mechanism can involve changes in the association or dissociation rate of the orthosteric ligand, thereby affecting its potency, or it can alter the signal transduction cascade following agonist binding, thus affecting efficacy nih.govnih.gov.
Currently, there is a lack of specific studies identifying or characterizing this compound as an allosteric modulator for any particular receptor.
Redox and Antioxidative Mechanisms (in vitro, molecular pathways)
The 8-hydroxyquinoline scaffold, a core component of this compound, is recognized for its metal-chelating and antioxidant properties. These properties are crucial for counteracting oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates.
In vitro studies of various 8-hydroxyquinoline derivatives have demonstrated significant antioxidant activity, primarily through radical scavenging mechanisms. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger by donating a hydrogen atom or an electron. Research on synthesized 8-hydroxyquinoline derivatives has confirmed their capacity to scavenge DPPH radicals, with some derivatives showing excellent activity . The antioxidant capacity is often attributed to the phenolic hydroxyl group at the 8-position, which can readily donate a hydrogen atom to neutralize free radicals.
Furthermore, the design of hybrid molecules combining the 8-amino-quinoline structure with natural antioxidants like lipoic, caffeic, and ferulic acids has been shown to produce compounds with potent radical-scavenging abilities in the DPPH assay nih.gov. This reinforces the intrinsic antioxidant potential of the quinoline core.
Table 2: In Vitro DPPH Radical Scavenging Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound | Structure | % Inhibition at 1000 µg/mL |
|---|---|---|
| 3a | 5-Cyanomethyl-7-piperidinomethyl-8-hydroxyquinoline | 65.24 |
| 3b | 5-Cyanomethyl-7-morpholinomethyl-8-hydroxyquinoline | 73.71 |
| 3c | 5-Azidomethyl-7-piperidinomethyl-8-hydroxyquinoline | 49.66 |
| Ascorbic Acid (Standard) | - | 96.28 |
The methoxy group at the 7-position of this compound, being an electron-donating group, can further enhance the antioxidant activity by increasing the electron density on the quinoline ring system. This electronic effect can stabilize the radical formed after hydrogen donation from the 8-hydroxyl group, thereby making the compound a more effective radical scavenger.
Biofilm Eradication Mechanisms (in vitro, e.g., cellular protein leakage, membrane disruption)
Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics nih.gov. The quinoline scaffold is a key feature in many compounds investigated for their antibiofilm properties. Studies on 8-hydroxyquinoline derivatives have demonstrated their ability to inhibit biofilm formation in pathogenic bacteria such as Mycobacterium and Staphylococcus species nih.gov.
The mechanisms underlying biofilm eradication often involve the disruption of the bacterial cell membrane, which is a critical barrier for survival. A study on the quinoline-derived antimicrobial HT61 showed that it acts on the cytoplasmic membrane of Gram-positive bacteria nih.gov. At concentrations near its minimum inhibitory concentration, HT61 was found to disrupt the membrane, leading to depolarization and the release of intracellular constituents such as ATP nih.gov.
This mode of action, involving direct damage to the cell membrane, leads to several downstream consequences that contribute to biofilm eradication:
Membrane Disruption: The integrity of the bacterial cytoplasmic membrane is compromised. This can be caused by the insertion of the hydrophobic quinoline moiety into the lipid bilayer, which perturbs its structure and function researchgate.net. Studies on other membrane-active agents have shown this leads to increased membrane permeability nih.govmdpi.com.
Cellular Protein Leakage: As the membrane becomes more permeable, essential intracellular components, including proteins, can leak out of the cell. The leakage of cytoplasmic proteins is a clear indicator of severe membrane damage and often precedes cell death nih.gov. Assays measuring the concentration of protein in the supernatant of bacterial cultures treated with an antimicrobial agent can quantify this effect nih.gov.
Table 3: Mechanistic Observations for Quinoline-Related Antimicrobials
| Compound Class | Observed Mechanism | Target Organism | Reference |
|---|---|---|---|
| Quinoline Derivative (HT61) | Membrane depolarization, ATP release, gross structural membrane damage | S. aureus | nih.gov |
| 8-Hydroxyquinoline Derivatives | Biofilm inhibition | M. smegmatis, S. aureus | nih.gov |
| Coumarin Analogues (related structures) | Loss of cell membrane integrity | Foodborne pathogens | researchgate.net |
Given the structural similarities, it is plausible that this compound exerts its antibiofilm activity through similar mechanisms involving the disruption of bacterial membrane integrity, leading to the leakage of vital cellular proteins and ultimately, cell death.
Future Research Directions and Emerging Paradigms
Rational Design of Quinoline (B57606) Scaffolds for Targeted Molecular Interactions
The rational design of quinoline scaffolds, including derivatives of 7-Methoxyquinolin-8-ol, is a cornerstone of modern drug discovery and materials science. This approach moves beyond serendipitous discovery to the deliberate creation of molecules with predetermined functions based on a deep understanding of their molecular targets. researchgate.net The quinoline core is a versatile and highly functionalizable framework, allowing for precise modifications to tune its interaction with specific biological macromolecules or its material properties. researchgate.net
A key strategy involves Structure-Activity Relationship (SAR) studies, which systematically alter the quinoline scaffold to map the chemical features essential for a desired effect. For instance, modifications to the 7-methoxy and 8-hydroxyl groups on this compound could be explored to optimize binding to enzyme active sites or metal ion coordination. Research on related 8-hydroxyquinoline (B1678124) derivatives has shown that the introduction of different substituents can dramatically influence activity against multidrug-resistant cancer cells. nih.gov Similarly, studies on other quinolines have demonstrated that adding bulky substituents at the 7-position can enhance antiproliferative activity. researchgate.net
Computational tools are integral to this design process. Computer-Aided Drug Design (CADD) allows for the in-silico simulation of interactions between quinoline derivatives and biological targets like kinases, topoisomerases, or DNA. nih.govmdpi.com These simulations can predict binding affinity and mode, guiding the synthesis of compounds with higher potency and selectivity. This approach has been successfully used to design quinoline-based dual-target inhibitors, a promising strategy in cancer therapy. mdpi.comnih.gov The design of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties, represents another frontier for creating agents with novel or synergistic effects. researchgate.netnih.gov
Table 1: Examples of Molecular Targets for Rationally Designed Quinoline Derivatives This table is generated based on data for the broader class of quinoline derivatives.
| Target Class | Specific Examples | Potential Therapeutic Area |
| Protein Kinases | EGFR, HER-2, c-Met, VEGFR | Cancer |
| Topoisomerases | Topoisomerase I, Topoisomerase II | Cancer |
| Other Enzymes | Histone Deacetylases (HDACs), Pim-1 Kinase | Cancer, Inflammation |
| Other Proteins | Heat Shock Protein 90 (Hsp90), Tubulin | Cancer |
| Nucleic Acids | DNA | Cancer, Antimicrobial |
Integration of Advanced Synthetic and Computational Methodologies
The synthesis of this compound and its analogs is moving beyond traditional methods towards more efficient, sustainable, and precise techniques, a shift greatly accelerated by the integration of computational tools. Advanced synthetic methodologies are transforming how chemists can access and modify the quinoline scaffold.
Advanced Synthetic Techniques:
Photocatalysis: Utilizing visible light to drive reactions offers a green chemistry approach, enabling quinoline synthesis under mild, room-temperature conditions with high atom economy. researchgate.netmdpi.com
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters, enhance safety, and allow for easier scalability compared to batch processes. nih.govnih.gov This method has been applied to classical quinoline syntheses like the Doebner-Miller reaction. mdpi.com
Microwave-Assisted Synthesis: This technique significantly accelerates reaction times for key synthetic steps, such as the Friedländer annulation for quinoline ring formation. researchgate.net
Nanocatalysis: The use of nanocatalysts offers high efficiency, milder reaction conditions, and the potential for catalyst recycling, aligning with the principles of green chemistry. mdpi.com
A concrete example relevant to the target compound is the synthesis of 8-methoxy-2-arylquinolin-7-ol derivatives from vanillin (B372448), which involves an aldol (B89426) condensation followed by a reductive cyclization using SnCl₂. nih.gov This highlights a plausible and efficient route for accessing the core structure.
Integration with Computational Chemistry:
The synergy between these advanced synthetic methods and computational chemistry is a powerful emerging paradigm. youtube.com Machine learning algorithms can now predict the outcomes of chemical reactions, identify the most reactive sites on a molecule for functionalization, and optimize reaction conditions with a minimal number of experiments. f-cdn.commdpi.com For instance, a computational model could predict the ideal catalyst, solvent, and temperature for a specific modification on the this compound scaffold, guiding the experimental setup in a flow reactor. This integration allows for a "design-build-test-learn" cycle that is significantly faster and more resource-efficient than traditional approaches.
Exploration of Novel Mechanistic Pathways in Chemical and Biological Systems
Future research will delve deeper into the fundamental mechanisms by which this compound interacts with its environment, both in chemical and biological contexts. While direct studies on this specific molecule are emerging, its structural similarity to 8-hydroxyquinoline (8-HQ) provides a strong foundation for predicting its mechanistic pathways. mdpi.comyoutube.com
Potential Mechanistic Pathways:
Metal Chelation: The primary and most studied mechanism for 8-HQ derivatives is their ability to act as bidentate chelators of metal ions, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺, through the 8-hydroxyl group and the quinoline nitrogen. mdpi.comf-cdn.com This sequestration of essential metal ions can disrupt critical biological processes, such as enzyme function and metal homeostasis, which is believed to be the basis for the anticancer and antimicrobial activities of many 8-HQ analogs. mdpi.com The 7-methoxy group in this compound would modulate the electronic properties and steric environment of the chelation site, potentially fine-tuning its affinity and selectivity for different metal ions.
Antioxidant/Pro-oxidant Activity: The phenolic hydroxyl group suggests that this compound could function as a free radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS). cam.ac.uknih.gov Conversely, when chelated to redox-active metals like copper or iron, the resulting complex can participate in Fenton-like reactions, generating ROS and inducing oxidative stress. nih.gov This dual antioxidant/pro-oxidant role is a critical mechanistic pathway that can lead to cytotoxicity in cancer cells.
Enzyme Inhibition: Quinoline scaffolds are known to inhibit a variety of enzymes. arxiv.org this compound could act as a competitive inhibitor by binding to the active site of an enzyme, or as a non-competitive inhibitor by binding to an allosteric site and changing the enzyme's conformation. nih.govsib.swiss This inhibition could be direct or mediated by the chelation of a metal cofactor essential for the enzyme's catalytic activity.
Interaction with DNA: Some quinoline-based compounds exert their biological effects by interacting directly with DNA. nih.gov Potential mechanisms include intercalation, where the planar quinoline ring system inserts between DNA base pairs, disrupting replication and transcription. nih.gov
Excited-State Proton Transfer (ESPT): In chemical systems, the presence of both a phenolic hydroxyl group (a proton donor) and a quinoline nitrogen (a proton acceptor) makes this compound a candidate for photochemical reactions. Upon absorption of light, the molecule can undergo excited-state intramolecular proton transfer, a process with applications in molecular switches and sensors. researchgate.netdoi.orgyoutube.com
Development of Supramolecular Assemblies Featuring this compound
Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers a powerful platform for creating functional materials and systems. The unique structural features of this compound make it an excellent building block (or "tecton") for the construction of complex, self-assembled architectures. The principles guiding the assembly of the parent 8-hydroxyquinoline (8-HQ) scaffold are directly applicable. researchgate.netnih.gov
The formation of these assemblies is driven by a concert of non-covalent forces:
Metal Coordination: The N,O-bidentate chelation site is the primary driver for forming highly ordered structures. By reacting this compound with various metal ions, it is possible to construct coordination polymers and metal-organic frameworks (MOFs) . mdpi.commdpi.com These are extended, often porous, crystalline materials where the quinoline derivative acts as a linker between metal centers. cam.ac.uk The choice of metal ion and the steric and electronic properties imparted by the methoxy (B1213986) group can be used to control the dimensionality and topology of the resulting network.
Hydrogen Bonding: The 8-hydroxyl group is a strong hydrogen bond donor, while the quinoline nitrogen and the oxygen of the methoxy group are potential acceptors. These interactions can direct the assembly of molecules into predictable patterns, such as chains, sheets, or more complex three-dimensional hydrogen-bonded networks. mdpi.comsib.swiss
π-π Stacking: The planar, aromatic quinoline ring system facilitates stacking interactions, which contribute significantly to the stability of supramolecular assemblies, often working in concert with metal coordination and hydrogen bonding to define the final structure. researchgate.netmdpi.com
These supramolecular assemblies are not merely structural curiosities; they can be designed to have specific functions. For example, coordination polymers based on 8-HQ derivatives are known for their luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors for detecting specific metal ions. nih.govnih.gov Furthermore, porous MOFs could be designed for gas storage or as nanocarriers for controlled drug delivery. nih.gov
Application of Artificial Intelligence and Machine Learning in Quinoline Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, moving it from a labor-intensive, trial-and-error process to a data-driven, predictive science. nih.gov The application of these computational tools to the quinoline scaffold, including this compound, promises to dramatically accelerate the discovery and optimization of new molecules with desired properties.
Key applications of AI/ML in this field include:
Prediction of Biological Activity (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms to learn the complex correlations between a molecule's structure and its biological activity. youtube.com By training a model on a dataset of known quinoline derivatives and their measured activities (e.g., anticancer potency), researchers can accurately predict the activity of new, unsynthesized analogs of this compound. nih.gov This allows for the rapid in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing. qima-lifesciences.com
De Novo Molecular Design: Generative AI models, including deep neural networks, can "learn" the rules of chemical structure and bonding from large databases of existing molecules. arxiv.org These models can then be directed to generate entirely novel quinoline-based molecules that are optimized for specific properties, such as high predicted binding affinity to a target protein or favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov
Synthesis Planning and Reaction Optimization: AI can address one of the most significant challenges in chemistry: how to make a target molecule. ML models can predict the products of complex chemical reactions with high accuracy and even suggest multi-step synthetic pathways. researchgate.netcam.ac.uk Furthermore, algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., solvent, temperature, catalyst) to find the optimal conditions for synthesizing this compound and its derivatives, minimizing waste and maximizing yield. mdpi.com
ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties or unforeseen toxicity. ML models can be trained to predict these ADMET properties early in the discovery process, allowing researchers to filter out or redesign compounds that are likely to fail, thereby saving considerable time and resources. researchgate.netnih.gov
The integration of AI and ML into quinoline research creates a powerful, end-to-end discovery engine, enabling the rapid design, synthesis, and evaluation of novel functional molecules like this compound. nih.gov
Q & A
Q. Table: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀ (µg/mL) | Mechanism |
|---|---|---|---|
| 6-Methoxyquinolin-8-ol | S. aureus | 1.33–18.9 | Enzyme inhibition |
| 7-Chloroquinolin-8-ol | C. albicans | 4.93–19.38 | Membrane disruption |
| 8-Hydroxyquinoline | HeLa cells | 25–50 | Apoptosis induction |
Advanced: How do contradictions in reported IC₅₀ values arise across studies?
Methodological Answer:
Discrepancies stem from:
- Assay Variability: Differences in microbial strains, culture media, or incubation times. For example, S. aureus ATCC 25923 vs. clinical isolates may show resistance variations .
- Compound Purity: Impurities (e.g., unreacted starting material) can inflate IC₅₀ values. Validate purity via HPLC (>95%) before assays .
- Solvent Effects: DMSO vs. aqueous solubility impacts bioavailability and activity .
Resolution Strategy:
- Standardize protocols using CLSI/M07-A11 guidelines for antimicrobial testing .
- Report solvent concentrations (e.g., <1% DMSO) to ensure reproducibility .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to confirm methoxy (-OCH₃) and hydroxyl (-OH) positions (e.g., δ 3.9 ppm for OCH₃, δ 10.2 ppm for -OH) .
- FT-IR: Peaks at 3200–3400 cm⁻¹ (O-H stretch) and 1250 cm⁻¹ (C-O-C stretch) .
- Purity Analysis:
- HPLC: C18 column, methanol:water (70:30) mobile phase, UV detection at 254 nm .
Advanced: How can computational modeling predict the metal-chelating behavior of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate binding energies for metal complexes (e.g., Fe³⁺, Cu²⁺) using Gaussian09 with B3LYP/6-31G* basis set .
- Molecular Docking: Simulate interactions with bacterial metalloenzymes (e.g., urease) to identify chelation-driven inhibition .
Case Study:
For 8-hydroxyquinoline, DFT predicted a binding energy of −235 kcal/mol for Fe³⁺, validated experimentally via UV-Vis titration .
Basic: What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility: Moderately soluble in DMSO (>10 mg/mL) and ethanol (5–8 mg/mL) but insoluble in water (<0.1 mg/mL) .
- Stability: Degrades under UV light (t₁/₂ = 48 hours); store in amber vials at −20°C .
Advanced: What strategies mitigate formulation challenges for in vivo studies?
Methodological Answer:
- Nanoformulations: Encapsulate in PLGA nanoparticles to enhance aqueous solubility and bioavailability .
- Prodrug Design: Synthesize phosphate esters (e.g., this compound-phosphate) for improved tissue penetration .
Example:
PLGA nanoparticles increased the bioavailability of 8-hydroxyquinoline by 3-fold in murine models .
Basic: How does this compound compare to other quinoline derivatives?
Methodological Answer:
- Structural Uniqueness: The 7-methoxy and 8-hydroxy groups enhance metal chelation and redox activity compared to 8-hydroxyquinoline or chloroquine derivatives .
- Bioactivity: Lower IC₅₀ values than 5-chloroquinolin-8-ol in antifungal assays due to improved membrane permeability .
Advanced: What ethical considerations apply to research on antimicrobial quinoline derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
